![molecular formula C18H16N2O3S B411090 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide CAS No. 315672-33-4](/img/structure/B411090.png)
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16N2O3S . It is also known by other names such as N1-(4-Methoxyphenyl)sulfanilamide and p-Sulphanilanisidide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of light brown solid was achieved with a yield of 85%. The 1H-NMR and 13C-NMR spectra were provided for the compound .Molecular Structure Analysis
The molecular structure of 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide consists of an aromatic ring attached to a sulfonamide group . The molecular weight of the compound is 340.4 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 4-amino-N-(4-phenoxyphenyl)benzenesulfonamide are not available, the compound likely participates in reactions typical of sulfonamides and aromatic amines .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 531.4±60.0 °C at 760 mmHg, and a flash point of 275.2±32.9 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Chemical Properties
“4-amino-N-(4-phenoxyphenyl)benzenesulfonamide” has a CAS Number of 315672-33-4 and a molecular weight of 340.4 . It has a melting point of 174 degrees Celsius .
Anticancer Activity
This compound has been studied for its potential anticancer activity. A study described the synthesis of new aryl thiazolone–benzenesulfonamide derivatives, including “4-amino-N-(4-phenoxyphenyl)benzenesulfonamide”, and their inhibitory effect on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Antimicrobial Activity
In addition to its potential anticancer activity, “4-amino-N-(4-phenoxyphenyl)benzenesulfonamide” has also been studied for its antimicrobial properties .
Use in Life Science Research
This compound is used in life science research solutions, products, and resources .
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(4-phenoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-14-6-12-18(13-7-14)24(21,22)20-15-8-10-17(11-9-15)23-16-4-2-1-3-5-16/h1-13,20H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMYCBMHIQDTSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.